molecular formula C15H11BrN2O2S B4844387 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide

6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide

Cat. No. B4844387
M. Wt: 363.2 g/mol
InChI Key: CGHSCWCGOFFHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide, also known as BRM-2IT, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.

Scientific Research Applications

6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has shown potential in medical research, particularly in the field of cancer treatment. Studies have shown that 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase I and II, as well as protein kinase C.
Biochemical and Physiological Effects:
6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. Additionally, it has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is its specificity for certain enzymes and pathways involved in cancer growth and proliferation. This specificity allows for targeted treatment and may reduce side effects compared to other cancer treatments. However, one limitation is that the synthesis process for 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is complex and may be difficult to reproduce in large quantities.

Future Directions

There are several future directions for research involving 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One area of interest is in developing more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in cancer treatment. Finally, research is needed to explore the potential use of 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in treating other diseases, such as inflammatory diseases and neurodegenerative disorders.
In conclusion, 6-bromo-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is a promising compound with potential applications in medical research. Its specificity for certain enzymes and pathways involved in cancer growth and proliferation make it a valuable tool for targeted treatment. Further research is needed to fully explore its potential in cancer treatment and other areas of medicine.

properties

IUPAC Name

6-bromo-2-imino-N-(thiophen-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-3-4-13-9(6-10)7-12(14(17)20-13)15(19)18-8-11-2-1-5-21-11/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSCWCGOFFHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-imino-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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